molecular formula C28H26N2O2 B2405982 2,2-Diphenyl-1-(4-(quinolin-8-yloxy)piperidin-1-yl)ethanone CAS No. 1904210-67-8

2,2-Diphenyl-1-(4-(quinolin-8-yloxy)piperidin-1-yl)ethanone

Cat. No. B2405982
CAS RN: 1904210-67-8
M. Wt: 422.528
InChI Key: AXLUICYOMOKWFW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Quinolines are nitrogen-containing bicyclic compounds that are widely found throughout nature in various forms . Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids .


Synthesis Analysis

The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . A lot of reviews concerning specific methods of piperidine synthesis, functionalization, and their pharmacological application have been published .


Molecular Structure Analysis

Piperidine is a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state . Quinoline is also known as 1-benzazine, benzopyridine, and 1-azanaphthalene .


Chemical Reactions Analysis

The current review summarizes recent scientific literature on intra- and intermolecular reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones .

Future Directions

The development of new drugs often involves the modification and combination of known active structures. Given the importance of both quinoline and piperidine structures in medicinal chemistry, it’s likely that future research will continue to explore compounds that incorporate these structures .

properties

IUPAC Name

2,2-diphenyl-1-(4-quinolin-8-yloxypiperidin-1-yl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H26N2O2/c31-28(26(21-9-3-1-4-10-21)22-11-5-2-6-12-22)30-19-16-24(17-20-30)32-25-15-7-13-23-14-8-18-29-27(23)25/h1-15,18,24,26H,16-17,19-20H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AXLUICYOMOKWFW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1OC2=CC=CC3=C2N=CC=C3)C(=O)C(C4=CC=CC=C4)C5=CC=CC=C5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H26N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

422.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,2-Diphenyl-1-(4-(quinolin-8-yloxy)piperidin-1-yl)ethanone

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